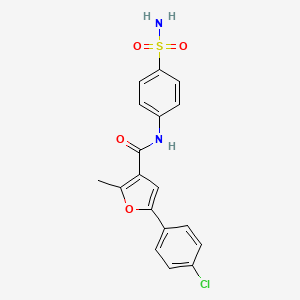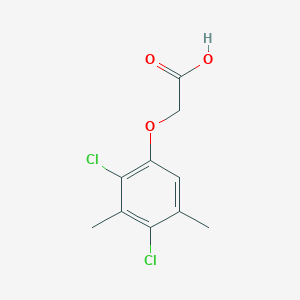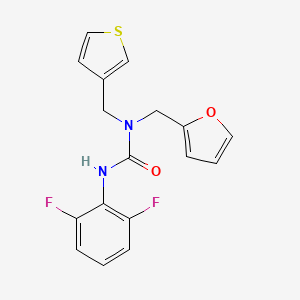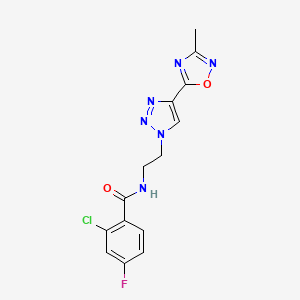
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors, which are designed to block the activity of certain enzymes in the body that are involved in inflammation and immune responses. CP-690,550 has shown promise in treating a range of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide works by blocking the activity of Janus kinases, which are enzymes that play a key role in inflammation and immune responses. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory cytokines and prevent immune cells from attacking healthy tissues.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the body. It can reduce inflammation and improve joint function in patients with rheumatoid arthritis, as well as improve skin lesions and reduce itching in patients with psoriasis. This compound has also been shown to reduce inflammation in the gut and improve symptoms in patients with inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of Janus kinases, meaning that it can effectively block their activity without affecting other enzymes or pathways in the body. This compound is also available in a highly pure form, making it easy to use in experiments. However, there are some limitations to its use in lab experiments, including the fact that it can be toxic to certain cell types at high concentrations, and that it may have off-target effects on other enzymes or pathways in the body.
Orientations Futures
There are several potential future directions for research on 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide. One area of interest is the development of new formulations or delivery methods that could improve its effectiveness or reduce side effects. Another area of research is the investigation of its potential use in treating other autoimmune and inflammatory conditions, such as multiple sclerosis or lupus. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs or therapies to improve its effectiveness or reduce the risk of resistance.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide involves several steps, including the reaction of 4-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 4-chloro-4'-nitrodiphenylsulfone. This compound is then reduced to 4-chloro-4'-aminodiphenylsulfone, which is further reacted with 2-methylfuran-3-carboxylic acid to yield this compound.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in a range of autoimmune and inflammatory conditions. Research has shown that it can effectively reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-11-16(10-17(25-11)12-2-4-13(19)5-3-12)18(22)21-14-6-8-15(9-7-14)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGLZFFWZOQTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(Hydroxymethyl)-2-methyl-3H-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2852417.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2852418.png)
![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)


![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2852423.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2852426.png)
![(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2852428.png)




![1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852436.png)
